Cas no 2171738-17-1 (3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171738-17-1
- 3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1479511
-
- インチ: 1S/C23H27N3O7S/c1-2-25-34(31,32)12-11-24-22(29)20(13-21(27)28)26-23(30)33-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20,25H,2,11-14H2,1H3,(H,24,29)(H,26,30)(H,27,28)
- InChIKey: AAHUWAYYMZWSKV-UHFFFAOYSA-N
- ほほえんだ: S(CCNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(NCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 489.15697138g/mol
- どういたいしつりょう: 489.15697138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 807
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1479511-500mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1479511-100mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1479511-50mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1479511-2500mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1479511-1.0g |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1479511-5000mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1479511-250mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1479511-10000mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1479511-1000mg |
3-{[2-(ethylsulfamoyl)ethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171738-17-1 | 1000mg |
$3368.0 | 2023-09-28 |
3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Comprehensive Analysis of 3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171738-17-1)
The compound 3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171738-17-1) is a highly specialized organic molecule with significant applications in peptide synthesis and bioconjugation. Its unique structure, featuring both Fmoc-protected amino and sulfamoyl functional groups, makes it a valuable intermediate in pharmaceutical research and drug development. Researchers frequently search for "Fmoc-protected amino acid derivatives" or "sulfonamide-based linkers" to explore its utility in solid-phase peptide synthesis (SPPS) and biomolecule labeling.
In recent years, the demand for custom peptide synthesis has surged due to advancements in biologics and targeted therapies. This compound’s ethylsulfamoyl moiety enhances its solubility and reactivity, addressing common challenges in peptide coupling reactions. Its CAS No. 2171738-17-1 is often queried alongside terms like "peptide modification reagents" or "Fmoc-AA building blocks," reflecting its niche yet critical role in biochemical applications. The 9H-fluoren-9-yl group further ensures selective deprotection, a feature highly valued in automated peptide synthesizers.
From an SEO perspective, trending searches such as "how to improve peptide yield" or "best Fmoc-protected reagents 2024" align with this compound’s relevance. Its carboxylic acid terminus allows for further functionalization, making it adaptable to click chemistry and cross-linking strategies. Laboratories focusing on antibody-drug conjugates (ADCs) or proteomics frequently explore its potential, as evidenced by rising queries for "sulfonamide linker toxicity" and "Fmoc stability in DMSO."
The synthetic versatility of 3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is underscored by its compatibility with HATU/DIPEA activation, a popular method in peptide chemistry. Its CAS No. 2171738-17-1 is also linked to academic discussions on "green chemistry in peptide synthesis," as researchers seek eco-friendly solvents for its dissolution. Notably, its propanoic acid backbone contributes to low immunogenicity, a key consideration for therapeutic peptide design.
Emerging trends in AI-driven drug discovery have further spotlighted this compound. Machine learning models trained on peptide datasets often reference its structural fingerprints to predict binding affinities. Queries like "computational modeling of sulfonamide peptides" or "Fmoc deprotection kinetics" highlight its interdisciplinary appeal. Additionally, its ethylsulfamoyl group is studied for hydrogen-bonding interactions, a hot topic in supramolecular chemistry forums.
In summary, 3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171738-17-1) bridges gaps between traditional organic synthesis and cutting-edge biotechnologies. Its multifaceted applications—from peptide therapeutics to material science—ensure sustained interest, as reflected in search patterns and scientific literature. For labs prioritizing high-purity intermediates or scalable conjugation protocols, this compound remains indispensable.
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